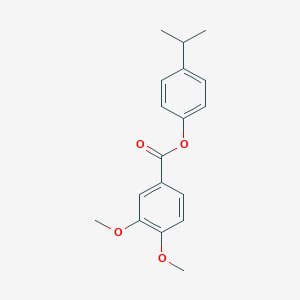

4-Isopropylphenyl 3,4-dimethoxybenzoate

説明

4-Isopropylphenyl 3,4-dimethoxybenzoate is a benzoate ester derivative characterized by a 3,4-dimethoxy-substituted aromatic ring esterified to a 4-isopropylphenyl group. This compound belongs to a broader class of liquid crystalline materials and bioactive esters, where structural variations in substituents influence physical properties (e.g., phase transitions) and biochemical interactions .

特性

分子式 |

C18H20O4 |

|---|---|

分子量 |

300.3g/mol |

IUPAC名 |

(4-propan-2-ylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C18H20O4/c1-12(2)13-5-8-15(9-6-13)22-18(19)14-7-10-16(20-3)17(11-14)21-4/h5-12H,1-4H3 |

InChIキー |

PTBSXAOPQRDDOU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

正規SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key physical properties of 4-isopropylphenyl 3,4-dimethoxybenzoate and its analogs, focusing on phase transition temperatures and enthalpies derived from thermochemical studies:

| Compound Name | Formula | Phase Transitions (K) | Transition Enthalpy (kJ/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not explicitly listed | Solid → Smectic: 373.2 K Smectic → Nematic: 451.2 K Nematic → Liquid: Not reported |

Smectic/Nematic: 77.71 kJ/mol | 3,4-dimethoxybenzoate + 4-isopropylphenyl |

| 4-4-Nonyloxybenzoyloxyphenyl 3,4-dimethoxybenzoate | C₃₁H₃₆O₇ | Solid → Nematic: 357.2 K Nematic → Liquid: 415.3 K |

Nematic/Liquid: 29.37 kJ/mol | Extended alkyl chain (nonyloxy) enhances nematic stability |

| 4-4-Octyloxybenzylideneaminophenyl 4-isopropylbenzoate | C₃₁H₃₇NO₃ | Solid → Nematic: 384.2 K Nematic → Liquid: 449.2 K |

Nematic/Liquid: 91.84 kJ/mol | Benzylideneamine linker introduces rigidity |

Key Observations :

- The isopropyl group in this compound reduces intermolecular packing efficiency compared to longer alkyl chains (e.g., nonyloxy), resulting in lower solid-to-smectic transition temperatures .

- Methoxy substituents on the benzoate ring enhance thermal stability in nematic phases compared to nitro or hydroxyl groups, as seen in cholinesterase inhibitor studies .

Biochemical and Functional Comparisons

Cholinesterase Inhibition

Inhibition studies of 3,4-dimethoxybenzoate derivatives reveal structure-activity relationships:

- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibits higher acetylcholinesterase (AChE) inhibition (IC₅₀ = ~10 µM) than its 4-nitrobenzoate analog due to hydrogen-bonding interactions between methoxy oxygen atoms and catalytic residues (e.g., Tyr337 in AChE) .

- 4-Isopropylphenyl derivatives (e.g., pesticide metabolites like IPPMU and IPPU) demonstrate environmental persistence and bioactivity, though their ester analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。